molecular formula C18H21ClN2O3S B10816477 2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-N-cyclopentylacetamide

2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-N-cyclopentylacetamide

Cat. No.: B10816477
M. Wt: 380.9 g/mol
InChI Key: AMNJKQGHJJDIFI-UHFFFAOYSA-N
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Description

The compound 2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-N-cyclopentylacetamide is a sulfinyl-containing acetamide derivative featuring a 4-chlorophenyl-substituted oxazole core and a cyclopentyl amide moiety.

Properties

Molecular Formula

C18H21ClN2O3S

Molecular Weight

380.9 g/mol

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]-N-cyclopentylacetamide

InChI

InChI=1S/C18H21ClN2O3S/c1-12-16(21-18(24-12)13-6-8-14(19)9-7-13)10-25(23)11-17(22)20-15-4-2-3-5-15/h6-9,15H,2-5,10-11H2,1H3,(H,20,22)

InChI Key

AMNJKQGHJJDIFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CS(=O)CC(=O)NC3CCCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as chlorinated aromatic rings, heterocyclic cores (oxazole, triazole), and sulfinyl or amide functionalities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Chlorophenyl Position Amide Substituent Sulfinyl Group Key Differences
2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-N-cyclopentylacetamide (Target) Oxazole Para (4-chloro) Cyclopentyl Yes Reference compound
2-(((2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-N-(4-fluorobenzyl)acetamide Oxazole Ortho (2-chloro) 4-Fluorobenzyl Yes Chlorine position; amide substituent
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((2-(2-chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide Oxazole Ortho (2-chloro) Benzo[d][1,3]dioxolyl Yes Amide substituent; chlorine position
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-cyclopentylacetamide Oxadiazolidinone Para (4-chloro) Cyclopentyl No Heterocyclic core (oxadiazolidinone)
Metconazole Triazole Para (4-chloro) Triazolylmethyl No Core structure (triazole); fungicidal use

Key Findings

Chlorophenyl Position: The target compound’s para-chlorophenyl group (4-chloro) contrasts with ortho-substituted analogs (e.g., 2-chloro in ).

Amide Substituent :

  • The cyclopentyl group in the target compound differs from 4-fluorobenzyl () or benzo[d][1,3]dioxolyl (). Cyclopentyl may confer lipophilicity and metabolic stability compared to aromatic substituents, influencing pharmacokinetics .

Heterocyclic Core: The oxazole core in the target compound contrasts with triazole (metconazole ) or oxadiazolidinone (). Oxazoles are less common in fungicides than triazoles but may offer novel mechanisms of action or resistance profiles.

Research Implications

  • Agrochemical Potential: The structural similarity to triazole fungicides (e.g., metconazole ) suggests possible antifungal activity. Further studies should evaluate efficacy against plant pathogens.
  • SAR Insights : Positional isomerism (para vs. ortho chlorophenyl) and amide substituent variations highlight structure-activity relationship (SAR) opportunities for optimizing bioactivity.
  • Synthetic Feasibility: describes cyclopentanone intermediates in fungicide synthesis , which could inform scalable routes to the target compound.

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